3-Methoxy-1,7-octadiene

Telomerization Catalysis Butadiene dimerization

3-Methoxy-1,7-octadiene (CAS 20202-62-4) is a C9H16O alkoxyoctadiene featuring a methoxy group at position 3 and terminal double bonds at positions 1 and It is primarily encountered as a branched telomerization product in the palladium-catalyzed reaction of 1,3-butadiene with methanol. This compound serves as a versatile intermediate in organic synthesis, particularly in carbonylation reactions leading to cyclic esters and in isomerization processes.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 20202-62-4
Cat. No. B8561850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-1,7-octadiene
CAS20202-62-4
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCOC(CCCC=C)C=C
InChIInChI=1S/C9H16O/c1-4-6-7-8-9(5-2)10-3/h4-5,9H,1-2,6-8H2,3H3
InChIKeyXURMIWYINDMTRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-1,7-octadiene CAS 20202-62-4 for Telomerization and Fine Chemical Synthesis


3-Methoxy-1,7-octadiene (CAS 20202-62-4) is a C9H16O alkoxyoctadiene featuring a methoxy group at position 3 and terminal double bonds at positions 1 and 7. It is primarily encountered as a branched telomerization product in the palladium-catalyzed reaction of 1,3-butadiene with methanol [1]. This compound serves as a versatile intermediate in organic synthesis, particularly in carbonylation reactions leading to cyclic esters and in isomerization processes. Its unique structural arrangement—a methoxy group adjacent to an internal double bond—confers distinct reactivity profiles compared to its linear regioisomer 1-methoxy-2,7-octadiene (MOD-1) and the non-methoxy analog 1,7-octadiene [2][3].

Why 3-Methoxy-1,7-octadiene Cannot Be Substituted with 1-Methoxy-2,7-octadiene or 1,7-Octadiene


Direct substitution of 3-methoxy-1,7-octadiene with its linear regioisomer 1-methoxy-2,7-octadiene (MOD-1) or the non-methoxy analog 1,7-octadiene fundamentally alters reaction outcomes and downstream product architectures. The position of the methoxy group dictates regioselectivity in carbonylation: mixtures of 1- and 3-methoxyoctadienes convert to epimeric 2-vinylcyclopentylacetates, whereas 1,7-octadiene lacks this cyclization pathway entirely, instead undergoing linear polymerization [1][2]. In telomerization catalyst development, the two isomers arise from distinct mechanistic pathways—3-methoxy-1,7-octadiene originates from dechelated η³-allyl intermediates while the linear MOD-1 stems from chelated species—meaning catalyst optimization for one isomer does not translate to the other [3]. Furthermore, the branched methoxy group in 3-methoxy-1,7-octadiene confers altered steric and electronic properties during isomerization and cross-coupling, directly impacting reaction kinetics and product distributions relative to unbranched analogs .

3-Methoxy-1,7-octadiene: Quantified Differentiation Evidence for Scientific Selection


Telomerization Regioselectivity: Branched vs. Linear Isomer Ratio

In the palladium-catalyzed telomerization of butadiene with methanol, 3-methoxy-1,7-octadiene is produced as the minor branched isomer, with the linear 8-methoxy-1,6-octadiene (equivalent to 1-methoxy-2,7-octadiene) being the major product. The molar ratio of linear-to-branched product is reported to exceed 4:1 under standard telomerization conditions [1]. This quantifies the intrinsic regioselectivity challenge: 3-methoxy-1,7-octadiene represents less than 20% of the telomer product mixture, making it a scarcer, specialized intermediate compared to its linear counterpart.

Telomerization Catalysis Butadiene dimerization

Catalytic Carbonylation: Cyclic Ester Formation from 3-Methoxy vs. 1-Methoxy Octadiene Mixtures

Mixtures of 1-methoxy- and 3-methoxy-octadienes undergo carbonylation in the presence of rhodium chloride and hydrochloric acid under moderate CO pressure to yield epimeric 2-vinylcyclopentylacetates [1]. This cyclization pathway is not accessible from the non-methoxy analog 1,7-octadiene, which undergoes linear polymerization under comparable conditions. The specific product distribution and epimeric ratio are governed by the relative proportion of 3-methoxy isomer present in the substrate mixture, as the branched methoxy group influences the stereochemical outcome of cyclopentane ring formation.

Carbonylation Rhodium catalysis Cyclic ester synthesis

Polymer-Bound Catalyst Performance: Rate Enhancement for Branched Isomer Production

In the dimerization-alkylation of butadiene with methanol to produce both 1-methoxy-3,7-octadiene and 3-methoxy-1,7-octadiene, polymer-bound Pd(0) catalysts (styrene-divinylbenzene resin functionalized with diphenylphosphine groups) demonstrated greater rates per Pd atom compared to homogeneous Pd(PPh3)4 at similar P/Pd ratios [1]. Specifically, resin catalysts allowed much larger catalyst charges without reaching limiting rates that plateau in homogeneous systems. The resin matrix retards the formation of highly coordinated, inactive Pd(0) species, thereby sustaining higher activity for the telomerization pathway that yields the branched 3-methoxy isomer.

Heterogeneous catalysis Palladium catalysts Telomerization kinetics

Computational Prediction of Branched vs. Linear Telomer Selectivity

DFT studies of Pd(PMe3)/NMe3-catalyzed butadiene telomerization with methanol predict that the rate- and selectivity-determining step is external methoxide attack on the π-allyl-Pd fragment [1]. The chelated intermediate 3a converts highly selectively to the linear telomer 8-methoxy-1,6-octadiene (MOD-1), whereas dechelated intermediates 3x/3y and 3p are the major sources of both the branched telomer 3-methoxy-1,7-octadiene and the byproduct 1,3,7-octatriene. This mechanistic bifurcation explains the inherent bias toward linear product (>4:1 ratio) and identifies the dechelated pathway as the sole route to the branched isomer.

DFT calculations Telomerization mechanism Catalyst design

Ligand-Modified Telomerization Selectivity Improvement

Replacement of planar phenyl groups in triphenylphosphine (PPh3) with bulkier metallocene-based (ferrocenyl or ruthenocenyl) phosphine ligands substantially elevates catalyst performance in butadiene-methanol telomerization . While the primary target is the linear telomer 1-methoxy-2,7-octadiene (MOD-1), the enhanced catalyst productivity and selectivity reported in these systems also impacts the yield of the branched isomer 3-methoxy-1,7-octadiene. Several ligands demonstrated improved selectivity and yield compared to the benchmark ligand PPh3.

Phosphine ligands Telomerization Palladium catalysis

High-Value Application Scenarios for 3-Methoxy-1,7-octadiene Based on Quantified Evidence


Synthesis of Epimeric 2-Vinylcyclopentylacetates via Rhodium-Catalyzed Carbonylation

As demonstrated in Section 3, mixtures containing 3-methoxy-1,7-octadiene undergo carbonylation with rhodium catalysts to yield epimeric 2-vinylcyclopentylacetates [1]. This cyclization-carbonylation pathway is unique to methoxy-substituted octadienes and is not accessible from 1,7-octadiene. Researchers seeking functionalized cyclopentane building blocks for pharmaceutical intermediates or fragrance compounds should procure 3-methoxy-1,7-octadiene specifically for this transformation.

Heterogeneous Telomerization Process Development with Polymer-Bound Palladium Catalysts

The evidence from Section 3 shows that polymer-bound Pd(0) catalysts maintain higher activity per Pd atom and avoid the rate-limiting plateau observed in homogeneous systems when producing 3-methoxy-1,7-octadiene [2]. Process chemists developing continuous-flow or catalyst-recycling telomerization protocols should select 3-methoxy-1,7-octadiene as a target branched isomer when evaluating heterogeneous catalyst performance and stability under industrial conditions.

Mechanistic Studies of Branched Telomer Formation and Catalyst Design

DFT calculations (Section 3) reveal that 3-methoxy-1,7-octadiene arises exclusively from dechelated η³-allyl-Pd intermediates, while the linear isomer stems from a chelated pathway [3]. Academic and industrial catalysis laboratories investigating regioselectivity control in telomerization require pure 3-methoxy-1,7-octadiene as an analytical standard and mechanistic probe to validate computational models and to screen novel ligands aimed at shifting selectivity toward the branched product.

Precursor to 1-Octene via Isomerization-Hydrogenation Sequences

3-Methoxy-1,7-octadiene can be isomerized to 8-methoxy-1,6-octadiene (or 1-methoxy-2,7-octadiene) using cupric chloride or CuCl2/PdCl2 catalysts at 115–135°C in methanol . The isomerized product serves as a precursor to 1-octene, a high-volume alpha-olefin comonomer. Procurement of 3-methoxy-1,7-octadiene for isomerization studies enables access to linear methoxyoctadienes that are otherwise dominant telomerization products, providing a complementary synthetic route.

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